molecular formula C10H13F3O2 B3286461 2-(Trifluoroacetyl)cyclooctanone CAS No. 82734-47-2

2-(Trifluoroacetyl)cyclooctanone

Cat. No.: B3286461
CAS No.: 82734-47-2
M. Wt: 222.20 g/mol
InChI Key: ZAVJTSLIGAGALR-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclooctanone is a fluorinated cyclic ketone characterized by a cyclooctanone backbone substituted with a trifluoroacetyl group at the 2-position. This compound belongs to a class of acylated cycloketones, where the trifluoroacetyl group introduces strong electron-withdrawing effects, significantly altering its chemical reactivity and physical properties compared to non-fluorinated analogs. Its synthesis typically involves acyl substitution reactions, where the trifluoroacetyl group demonstrates higher efficiency in nucleophilic substitutions compared to other acyl groups like acetyl or benzoyl . The compound’s unique structure makes it valuable in organic synthesis, particularly in the formation of heterocyclic systems such as benzindolequinones .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9(15)7-5-3-1-2-4-6-8(7)14/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJTSLIGAGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698319
Record name 2-(Trifluoroacetyl)cyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82734-47-2
Record name 2-(Trifluoroacetyl)cyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)cyclooctanone typically involves the reaction of cyclooctanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctanone+Trifluoroacetic AnhydrideThis compound\text{Cyclooctanone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} Cyclooctanone+Trifluoroacetic Anhydride→this compound

The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)cyclooctanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoroacetyl)cyclooctanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)cyclooctanone involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. These interactions play a crucial role in its chemical behavior and applications .

Comparison with Similar Compounds

Key Observations :

  • Acyl Groups: Trifluoroacetyl (CF₃CO-) groups enhance electrophilicity at the carbonyl carbon compared to perfluorinated acyl chains (e.g., perfluoropentanoyl), enabling faster nucleophilic substitutions .

Physical Properties

  • Volatility: Cycloheptanone analogs (e.g., 2-(Trifluoroacetyl)cycloheptanone) exhibit lower boiling points (34–36°C at 0.1 mmHg) compared to perfluoropentanoyl-substituted cyclohexanone (84–85°C at 6 mmHg), reflecting differences in molecular weight and fluorine content .
  • Solubility: The trifluoroacetyl group enhances lipophilicity, improving solubility in non-polar solvents relative to non-fluorinated cycloketones.

Biological Activity

2-(Trifluoroacetyl)cyclooctanone (CAS No. 82734-47-2) is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclooctanone ring with a trifluoroacetyl group attached. The presence of the trifluoroacetyl moiety enhances its electrophilic character, making it a candidate for various biological interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in disrupting cellular proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets.

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Disruption : The compound can potentially disrupt microbial cell membranes, contributing to its antimicrobial properties.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.

Table 2: Case Study Results

Study FocusMethodologyKey Findings
AntimicrobialBacterial viability assaysSignificant inhibition observed
AnticancerApoptosis assays in cancer cell linesInduction of apoptosis noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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